molecular formula C10H7BrFN B2821850 3-Bromo-5-fluoro-8-methylquinoline CAS No. 1889964-77-5

3-Bromo-5-fluoro-8-methylquinoline

Cat. No. B2821850
CAS RN: 1889964-77-5
M. Wt: 240.075
InChI Key: LYRJYWRIYOXDGT-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-8-methylquinoline is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

Quinoline derivatives can be synthesized through a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .


Molecular Structure Analysis

The molecular formula of 3-Bromo-5-fluoro-8-methylquinoline is C10H7BrFN . The InChI code is 1S/C10H7BrFN/c1-6-8(11)5-7-3-2-4-9(12)10(7)13-6/h2-5H,1H3 .


Chemical Reactions Analysis

Quinolines, including 3-Bromo-5-fluoro-8-methylquinoline, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical And Chemical Properties Analysis

3-Bromo-5-fluoro-8-methylquinoline has a molecular weight of 240.07 . It has a predicted boiling point of 298.1±35.0 °C and a predicted density of 1.564±0.06 g/cm3 .

Mechanism of Action

While the specific mechanism of action for 3-Bromo-5-fluoro-8-methylquinoline is not mentioned in the sources, quinoline derivatives are known to exhibit a range of biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .

Safety and Hazards

When handling 3-Bromo-5-fluoro-8-methylquinoline, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided .

Future Directions

Quinoline derivatives, including 3-Bromo-5-fluoro-8-methylquinoline, have been the focus of numerous research studies due to their wide range of biological activities and their potential in drug discovery . Future research will likely continue to explore the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

3-bromo-5-fluoro-8-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c1-6-2-3-9(12)8-4-7(11)5-13-10(6)8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRJYWRIYOXDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)F)C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-fluoro-8-methylquinoline

CAS RN

1889964-77-5
Record name 3-bromo-5-fluoro-8-methylquinoline
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